molecular formula C19H32ClNOS B5072127 3-(Dimethylamino)-1-(4-octylsulfanylphenyl)propan-1-one;hydrochloride

3-(Dimethylamino)-1-(4-octylsulfanylphenyl)propan-1-one;hydrochloride

Cat. No.: B5072127
M. Wt: 358.0 g/mol
InChI Key: QMNASYFIPDTRSD-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1-(4-octylsulfanylphenyl)propan-1-one;hydrochloride is a synthetic organic compound. It is characterized by the presence of a dimethylamino group, an octylsulfanyl group, and a phenyl ring attached to a propanone backbone. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(4-octylsulfanylphenyl)propan-1-one typically involves multiple steps:

    Formation of the phenyl ring: The phenyl ring with the octylsulfanyl group can be synthesized through a substitution reaction where an octylsulfanyl group is introduced to a phenyl ring.

    Attachment of the propanone backbone: The propanone backbone can be attached to the phenyl ring through a Friedel-Crafts acylation reaction.

    Introduction of the dimethylamino group: The dimethylamino group can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The dimethylamino group could participate in substitution reactions, potentially being replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride could be used.

    Substitution: Nucleophiles like amines or thiols could be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Dimethylamino)-1-(4-octylsulfanylphenyl)propan-1-one;hydrochloride could have applications in various fields:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways involving sulfur-containing compounds.

    Medicine: Possible applications in drug development, particularly if it exhibits biological activity.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating specific pathways. The presence of the dimethylamino group and the octylsulfanyl group could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)-1-phenylpropan-1-one: Lacks the octylsulfanyl group.

    1-(4-Octylsulfanylphenyl)propan-1-one: Lacks the dimethylamino group.

    3-(Dimethylamino)-1-(4-methylsulfanylphenyl)propan-1-one: Has a methylsulfanyl group instead of an octylsulfanyl group.

Uniqueness

The presence of both the dimethylamino group and the octylsulfanyl group in 3-(Dimethylamino)-1-(4-octylsulfanylphenyl)propan-1-one;hydrochloride makes it unique, potentially offering distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-(dimethylamino)-1-(4-octylsulfanylphenyl)propan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NOS.ClH/c1-4-5-6-7-8-9-16-22-18-12-10-17(11-13-18)19(21)14-15-20(2)3;/h10-13H,4-9,14-16H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNASYFIPDTRSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCSC1=CC=C(C=C1)C(=O)CCN(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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